

# In-Depth Technical Guide to Reptoside (CAS Number: 53839-03-5)

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## Compound of Interest

Compound Name: *Reptoside*

Cat. No.: *B1461693*

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## Abstract

**Reptoside**, a naturally occurring iridoid glycoside with the CAS number 53839-03-5, has garnered scientific interest due to its notable biological activities. Isolated from plant species of the *Ajuga* genus, particularly *Ajuga postii*, this compound has been identified as a DNA-damaging agent. Furthermore, computational studies have suggested its potential as an antihypertensive agent through the inhibition of the angiotensin-converting enzyme (ACE), and it is known to interact with the serine/threonine-protein kinase AKT1. This technical guide provides a comprehensive overview of **Reptoside**, consolidating its chemical and physical properties, detailing experimental protocols for its isolation and analysis, and exploring its known and putative mechanisms of action through signaling pathway and workflow diagrams.

## Chemical and Physical Properties

**Reptoside's** fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.

Property	Value	Source
CAS Number	53839-03-5	[1][2]
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O <sub>10</sub>	[3]
Molecular Weight	390.38 g/mol	[3]
IUPAC Name	[(1S,4aS,7S,7aS)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate	[3]
Synonyms	Ajugoside, Reptoside	[3]
Appearance	White powder	[2]
Purity	≥98% (Commercially available)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage	Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.	[2]

## Biological Activities and Potential Applications

**Reptoside** has demonstrated a range of biological activities, positioning it as a molecule of interest for further pharmacological investigation.

### DNA Damaging Activity

**Reptoside** was first identified as a DNA-damaging agent through bioassay-guided fractionation of a methanol extract of *Ajuga postii*. [2] The specific mechanism of DNA damage is not fully

elucidated but is significant enough to be detected in yeast-based assays. This property suggests potential applications in cancer research, where DNA-damaging agents are a cornerstone of many therapeutic strategies.

## Antihypertensive Potential (In Silico)

A molecular docking study explored the potential of **Reptoside** as an antihypertensive agent by evaluating its binding affinity to the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. The study reported a binding energy of -7.5 kcal/mol for **Reptoside**, indicating a stronger binding affinity than the reference drug Enalapril (-5.9 kcal/mol). This suggests that **Reptoside** may act as an ACE inhibitor, warranting further in vitro and in vivo validation.

## Interaction with AKT1

**Reptoside** has been reported to have strong interactions with Tryptophan 352 (Trp352) and Tyrosine 335 (Tyr335) residues in the AKT1 protein. AKT1 is a crucial kinase involved in cell survival, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The interaction of **Reptoside** with AKT1 suggests a potential role in modulating AKT-mediated signaling pathways.

## Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of **Reptoside**'s biological activities as described in the scientific literature.

### Bioassay-Guided Isolation of Reptoside from *Ajuga reptans*

This protocol outlines the fractionation of the plant extract and the bioassay used to track the DNA-damaging activity.

Experimental Workflow:

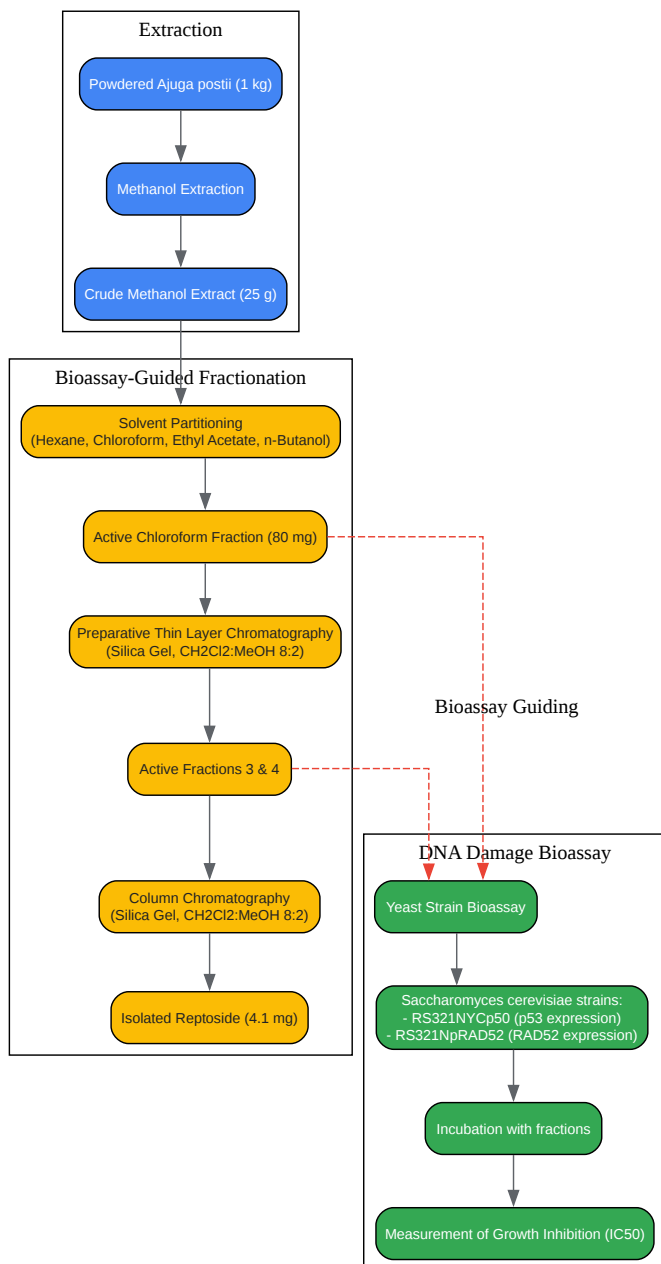


Figure 1. Workflow for the bioassay-guided isolation of Reptoside.

[Click to download full resolution via product page](#)Figure 1. Workflow for the bioassay-guided isolation of **Reptoside**.

#### Methodology:

- **Extraction:** One kilogram of powdered whole *Ajuga postii* plant is extracted with methanol to yield the crude extract.
- **Solvent Partitioning:** The crude methanol extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
- **Bioassay for DNA Damage:**
  - Yeast strains of *Saccharomyces cerevisiae*, RS321NYCp50 (expressing human p53) and RS321NpRAD52 (expressing human RAD52), are used. These strains are sensitive to DNA damaging agents.
  - The different fractions from the solvent partitioning are incubated with the yeast strains.
  - The inhibitory concentration (IC<sub>50</sub>) is determined by measuring the reduction in yeast growth. A lower IC<sub>50</sub> value indicates higher DNA-damaging activity.
- **Fractionation of Active Fractions:** The chloroform fraction, showing the highest activity, is further purified.
- **Chromatography:** The active chloroform fraction is subjected to preparative thin-layer chromatography (PTLC) on silica gel using a mobile phase of dichloromethane:methanol (8:2). The resulting fractions are again tested in the bioassay.
- **Isolation:** The most active fractions from PTLC are further purified by column chromatography on silica gel with the same mobile phase to yield pure **Reptoside**.

## Structural Elucidation[2]

The chemical structure of the isolated **Reptoside** was determined using spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (COSY, HMQC, HMBC) NMR spectra are recorded to determine the connectivity of atoms and the stereochemistry of the molecule.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Note: Specific chemical shift and m/z data were stated to be in the experimental section of the source publication but were not available in the accessed abstract.

## In Silico Molecular Docking of Reptoside with ACE

This protocol describes the computational method used to predict the binding affinity of **Reptoside** to the angiotensin-converting enzyme.

Methodology:

- Software: Autodock vina (version 1.2) within the PyRx 0.8 virtual screening tool is utilized for the molecular docking simulations.
- Ligand and Receptor Preparation: The 3D structure of **Reptoside** is obtained from a chemical database (e.g., PubChem) and prepared for docking. The crystal structure of the target protein, ACE, is retrieved from the Protein Data Bank (PDB).
- Docking Simulation: The prepared **Reptoside** molecule (ligand) is docked into the active site of the ACE protein (receptor). The simulation calculates the binding energy (in kcal/mol), which represents the strength of the interaction.
- Analysis: The binding poses and interactions (e.g., hydrogen bonds) between **Reptoside** and the amino acid residues of the ACE active site are visualized and analyzed using software like Discovery Studio. The calculated binding energy is compared to that of a known ACE inhibitor (e.g., Enalapril) to assess its potential inhibitory activity.

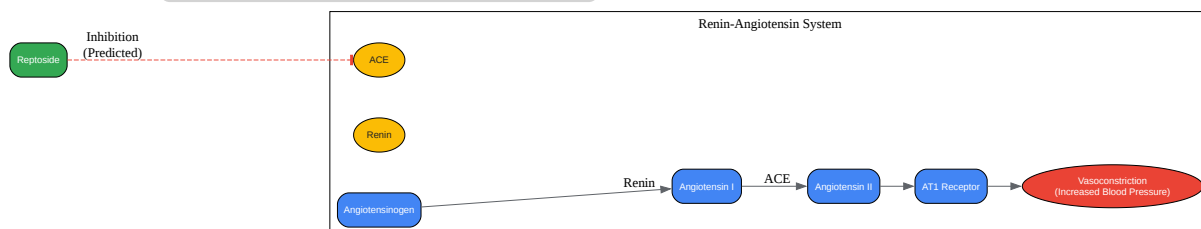
## Signaling Pathways and Mechanisms of Action

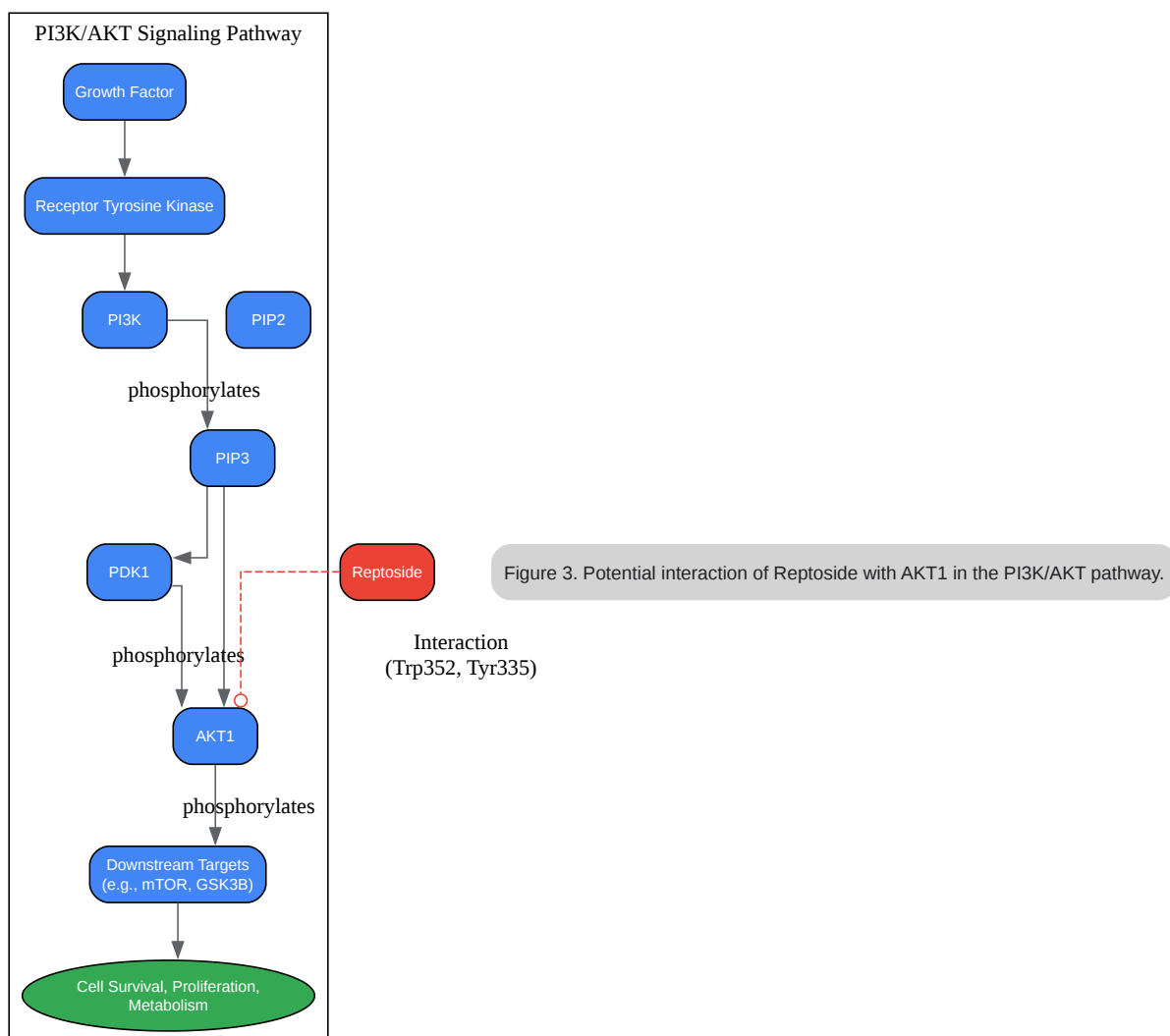
The following diagrams illustrate the proposed mechanisms of action for **Reptoside** based on available data.

## Proposed Mechanism of Antihypertensive Action

This diagram illustrates the renin-angiotensin system and the putative inhibitory role of **Reptoside** based on the in silico docking study.

Figure 2. Proposed inhibition of ACE by Reptoside in the Renin-Angiotensin System.





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